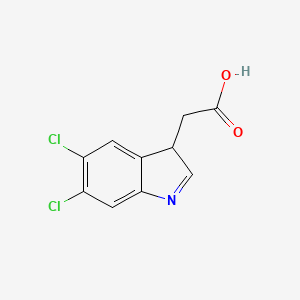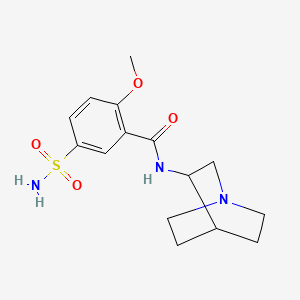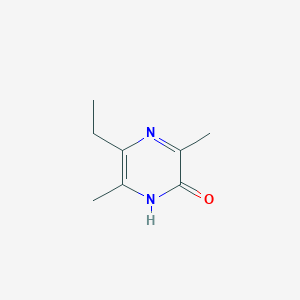
5,6-Dichloro-3-indoleacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-3-indoleacetic acid is a synthetic compound belonging to the indoleacetic acid family. It is structurally characterized by the presence of two chlorine atoms at the 5 and 6 positions of the indole ring, and an acetic acid moiety at the 3 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-indoleacetic acid typically involves a multi-step reaction starting from 5,6-dichloroindole. One common method includes the following steps :
Step 1: Reaction of 5,6-dichloroindole with copper (II) bis(trifluoromethanesulfonate) in dichloromethane at 20°C for 16 hours.
Step 2: Treatment of the intermediate product with lithium hydroxide in a mixture of water and tetrahydrofuran at 20°C for 16 hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-3-indoleacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the indole ring or the acetic acid moiety.
Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield various substituted indole derivatives .
Applications De Recherche Scientifique
5,6-Dichloro-3-indoleacetic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential role in plant growth regulation, similar to other indoleacetic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its structural similarity to other bioactive indole derivatives
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-3-indoleacetic acid involves its interaction with specific molecular targets and pathways. In plants, it likely functions as an auxin, influencing cell division, elongation, and differentiation. In medical research, its effects are mediated through binding to specific receptors and enzymes, leading to alterations in cellular processes such as apoptosis and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the chlorine atoms.
Indole-3-butyric acid: Another plant hormone with an additional carbon in the side chain.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin with two chlorine atoms but a different core structure.
Uniqueness
5,6-Dichloro-3-indoleacetic acid is unique due to the presence of chlorine atoms at the 5 and 6 positions, which can influence its reactivity and biological activity. This structural modification can enhance its stability and potentially increase its efficacy in various applications compared to its non-chlorinated counterparts .
Propriétés
Formule moléculaire |
C10H7Cl2NO2 |
|---|---|
Poids moléculaire |
244.07 g/mol |
Nom IUPAC |
2-(5,6-dichloro-3H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-5H,1H2,(H,14,15) |
Clé InChI |
XMYZJSOBJPEGLK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=CC(=C(C=C2C1CC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)


![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)


![3-(3,4-Dichlorophenyl)-1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)urea](/img/structure/B13824447.png)
![Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)
![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)

![3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B13824464.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbohydrazide](/img/structure/B13824467.png)

